3-(2-Methyl-1-phenylpropyl)pyrrolidine
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Overview
Description
3-(2-Methyl-1-phenylpropyl)pyrrolidine is an organic compound with the molecular formula C14H21N It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1-phenylpropyl)pyrrolidine typically involves the reaction of 2-methyl-1-phenylpropan-1-amine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution with pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1-phenylpropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
3-(2-Methyl-1-phenylpropyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-1-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique structural features. The compound may modulate biological pathways by inhibiting or activating specific proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the phenylpropyl group.
2-Methylpyrrolidine: Contains a methyl group but lacks the phenylpropyl substitution.
1-Phenylpyrrolidine: Features a phenyl group but lacks the methylpropyl substitution.
Uniqueness
3-(2-Methyl-1-phenylpropyl)pyrrolidine is unique due to the presence of both the methyl and phenylpropyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity and selectivity for specific targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(2-methyl-1-phenylpropyl)pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-11(2)14(13-8-9-15-10-13)12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3 |
InChI Key |
RMDRHMMFRKDLBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1CCNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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